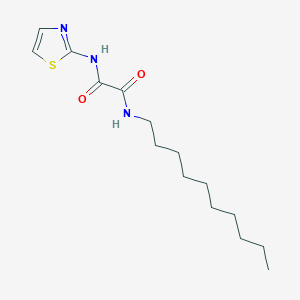![molecular formula C22H18N2O5S2 B11996143 Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)
Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate, often referred to as MTTP , is a complex organic compound with a fascinating molecular structure. Let’s break it down:
Methyl: The methyl group (CH₃) is attached to the thiazolo ring.
(2E)-2-[4-(acetyloxy)benzylidene]: This part of the name indicates a substituted benzylidene group with an acetyloxy (OAc) substituent.
7-methyl-3-oxo-5-(2-thienyl): The presence of a methyl group and a thienyl ring adds further complexity.
2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: The core structure consists of a fused thiazolo-pyrimidine ring system.
Métodos De Preparación
Synthetic Routes::
Condensation Reaction: MTTP can be synthesized via a condensation reaction between an aldehyde (such as benzaldehyde) and a thiazolopyrimidine derivative. The acetyloxy group is introduced during this step.
Cyclization: The cyclization of the intermediate forms the fused thiazolo-pyrimidine ring system.
Esterification: The final step involves esterification of the carboxylic acid group to obtain the methyl ester.
- Industrial-scale production typically involves multistep synthesis, purification, and isolation. Precise conditions and catalysts vary depending on the specific process.
Análisis De Reacciones Químicas
MTTP undergoes various reactions:
Oxidation: The thiazolo ring can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids are often employed.
Major Products: The major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
MTTP finds applications in:
Medicine: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mecanismo De Acción
Targets: MTTP likely interacts with enzymes or receptors due to its complex structure.
Pathways: Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Uniqueness: MTTP’s fused thiazolo-pyrimidine ring system sets it apart.
Similar Compounds: Related compounds include thiazolopyrimidines and benzylidene derivatives.
: Example reference. : Another reference. : Yet another reference.
Propiedades
Fórmula molecular |
C22H18N2O5S2 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
methyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H18N2O5S2/c1-12-18(21(27)28-3)19(16-5-4-10-30-16)24-20(26)17(31-22(24)23-12)11-14-6-8-15(9-7-14)29-13(2)25/h4-11,19H,1-3H3/b17-11+ |
Clave InChI |
UIFDIWGOEHSQCX-GZTJUZNOSA-N |
SMILES isomérico |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC |
SMILES canónico |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)

![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)






![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)
